3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
BenchChem offers high-quality 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-anilinoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-12-11-24-14-15(22(2)18(27)23(3)16(14)26)20-17(24)25(21-12)10-9-19-13-7-5-4-6-8-13/h4-8,19H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWABURKFMPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. Typically, the synthesis includes the formation of the triazine ring followed by modifications to introduce the phenylaminoethyl group. The synthesis pathway is crucial for determining the biological activity and efficacy of the resulting compound.
Antioxidant Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antioxidant properties. For instance, studies have shown that certain triazole derivatives demonstrate moderate to high antioxidant activity in DPPH and FRAP assays. The SC50 values for some compounds were as low as 0.01 mg/mL, indicating potent radical scavenging capabilities comparable to standard antioxidants .
Antiviral Activity
The compound has been evaluated for its antiviral properties against various strains of viruses. In particular, derivatives containing similar structural motifs were tested against influenza A virus (PR8 strain). The results indicated that certain compounds significantly reduced viral replication and hemagglutinin expression in infected cells. Compounds with selective index (SI) values greater than 1.5 showed promise in inhibiting viral release .
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of related triazole compounds. In vitro tests on RAW264.7 macrophages revealed that these compounds could inhibit nitric oxide (NO) production in a dose-dependent manner. The IC50 values suggested moderate anti-inflammatory effects which could be attributed to their ability to modulate inflammatory pathways .
The biological activities of 3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione are believed to stem from its interaction with various biological targets:
- Antioxidant Mechanism : The compound likely acts by scavenging free radicals and reducing oxidative stress.
- Antiviral Mechanism : It may interfere with viral replication processes by inhibiting viral protein synthesis or altering cellular pathways necessary for viral life cycles.
- Anti-inflammatory Mechanism : The modulation of NO production suggests an influence on inflammatory mediators and pathways.
Case Study 1: Antioxidant Properties
A study conducted on a series of triazole derivatives found that those with specific substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The structure-activity relationship (SAR) highlighted the importance of functional groups in enhancing radical scavenging abilities.
Case Study 2: Antiviral Efficacy
In vitro experiments demonstrated that selected derivatives effectively reduced viral load in A549 cells infected with influenza virus. The compounds were tested at varying concentrations (100-200 mg/mL), showing a dose-dependent response in reducing hemagglutinin expression and viral particle release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
